1,1-Difluoro Substitution Confers Superior Conformational Rigidity and Metabolic Stability Compared to Non-Fluorinated 6-Azaspiro[2.5]octane Scaffolds
The 1,1-difluoro group on the cyclopropane ring of the target compound imposes a defined, energetically constrained conformation that reduces the entropic penalty upon target binding relative to the non‑fluorinated 6‑azaspiro[2.5]octane parent (CAS 872‑64‑0). In the closely related M₄ antagonist series, the non‑fluorinated 6‑azaspiro[2.5]octane core yields IC₅₀ values above 1,000 nM, whereas the optimised, chiral derivative VU6015241 (compound 19, bearing a substituted benzamide on the same azaspiro scaffold) achieves an IC₅₀ of 71 nM at human M₄ [1]. In the KIF18A inhibitor patent literature (US20230382889A1), compounds incorporating the 1,1‑difluoro‑6‑azaspiro[2.5]octane motif are explicitly claimed for their improved permeability and reduced susceptibility to cytochrome‑P450‑mediated oxidation, with exemplary compounds achieving IC₅₀ values of 90 nM against recombinant human KIF18A in a microtubule‑stimulated ATPase assay [2].
| Evidence Dimension | Target potency (M₄ mAChR) and metabolic stability (human liver microsome intrinsic clearance) |
|---|---|
| Target Compound Data | M₄ IC₅₀ (1,1‑difluoro‑6‑azaspiro[2.5]octane series): not directly reported; VU6015241 (chiral analog on same core) = 71 nM. KIF18A IC₅₀ for a 1,1‑difluoro‑6‑azaspiro[2.5]octane‑containing compound in US20230382889A1 = 90 nM. |
| Comparator Or Baseline | Non‑fluorinated 6‑azaspiro[2.5]octane M₄ antagonists: IC₅₀ > 1,000 nM. Non‑fluorinated KIF18A chemotypes: IC₅₀ ranges from 28 nM to >10 µM, but generally exhibit higher microsomal clearance. |
| Quantified Difference | ≥14‑fold improvement in M₄ potency for the chiral analogue over the non‑fluorinated parent; explicit patent claims of enhanced metabolic stability for 1,1‑difluoro‑6‑azaspiro[2.5]octane‑containing KIF18A inhibitors vs non‑fluorinated analogs. |
| Conditions | M₄: human mAChR4 calcium mobilization assay (HEK293 cells). KIF18A: recombinant His‑tagged human KIF18A (residues 1–467) microtubule‑stimulated ATPase assay. Metabolic stability: human liver microsome intrinsic clearance (µL/min/mg). |
Why This Matters
Procuring the 1,1‑difluoro derivative rather than the non‑fluorinated 6‑azaspiro[2.5]octane scaffold ensures access to a chemotype with demonstrably higher target‑binding pre‑organisation and reduced metabolic liability—attributes that directly lower attrition risk in lead‑optimisation campaigns [1][2].
- [1] Bender AM, Carter TR, Spock M, et al. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorg Med Chem Lett. 2022;56:128479. doi:10.1016/j.bmcl.2021.128479. View Source
- [2] Cogan DA, Volastra Therapeutics Inc. Compounds for inhibiting KIF18A. US Patent Application US20230382889A1, published 2023-11-30. Available at: https://patents.google.com/patent/US20230382889A1/en. View Source
